3-(Oxolan-2-yl)propanoic acid
CAS No.: 935-12-6
Cat. No.: VC2322674
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 935-12-6 |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 3-(oxolan-2-yl)propanoic acid |
Standard InChI | InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) |
Standard InChI Key | WUPHOULIZUERAE-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CCC(=O)O |
Canonical SMILES | C1CC(OC1)CCC(=O)O |
Introduction
Structure and Chemical Identity
Molecular Structure and Composition
3-(Oxolan-2-yl)propanoic acid consists of a propanoic acid chain attached to the second position of an oxolane (tetrahydrofuran) ring. The compound has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure can be visualized as a five-membered oxygen-containing heterocyclic ring with a three-carbon carboxylic acid chain extending from one of the ring carbons.
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases:
Table 1: Identifiers and Alternative Names for 3-(Oxolan-2-yl)propanoic acid
Identifier Type | Value |
---|---|
CAS Number | 935-12-6 |
IUPAC Name | 3-(oxolan-2-yl)propanoic acid |
Common Synonyms | 3-(Tetrahydrofuran-2-yl)propionic acid; 3-(Tetrahydro-furan-2-yl)-propionic acid |
InChI | InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) |
InChIKey | WUPHOULIZUERAE-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CCC(=O)O |
PubChem CID | 263161 |
These identifiers are essential for unambiguous reference to the compound in scientific literature and databases .
Physical and Chemical Properties
The physical and chemical properties of 3-(Oxolan-2-yl)propanoic acid significantly influence its behavior in various chemical environments and potential applications.
Table 2: Physicochemical Properties of 3-(Oxolan-2-yl)propanoic acid
The compound's relatively low XLogP3-AA value (0.5) indicates moderate lipophilicity, suggesting it has a balance between hydrophilic and lipophilic properties . This characteristic is potentially beneficial for certain pharmaceutical applications where membrane permeability is important.
Hazard Type | Classification | Signal Word | Pictogram |
---|---|---|---|
Skin Corrosion/Irritation | Category 2 | Warning | Exclamation mark |
Serious Eye Damage/Eye Irritation | Category 1 | Danger | Corrosion |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | Warning | Exclamation mark |
Hazard Statements
The compound is associated with the following hazard statements:
Precautionary Measures
Based on its hazard profile, the following precautionary statements are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands and exposed skin thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed
These safety considerations highlight the importance of proper handling procedures when working with this compound in laboratory or industrial settings.
Chemical Reactivity and Synthesis
Functional Group Reactivity
The compound contains two primary functional groups: a carboxylic acid and an ether (in the oxolane ring). These groups confer specific reactivity patterns:
-
The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation
-
The oxolane ring is relatively stable but can undergo ring-opening under certain conditions
This dual functionality makes 3-(Oxolan-2-yl)propanoic acid a versatile building block for organic synthesis.
Synthesis Methods
While the search results don't provide specific synthesis routes for 3-(Oxolan-2-yl)propanoic acid itself, potential methods can be inferred from similar compounds:
-
Starting from tetrahydrofuran-2-carbaldehyde via a Wittig reaction followed by oxidation
-
Through hydrogenation of the corresponding unsaturated derivative
The synthesis of related compounds such as 3-[(Oxolan-2-ylmethyl)amino]propanoic acid involves "chemical reactions involving oxirane and amines, as well as through esterification processes", which might suggest parallel approaches for our target compound.
Related Compounds and Structural Analogs
Several structural analogs of 3-(Oxolan-2-yl)propanoic acid appear in chemical databases and literature, providing context for understanding structure-activity relationships.
Comparison with Structural Analogs
Table 4: Comparison of 3-(Oxolan-2-yl)propanoic acid with Structural Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-(Oxolan-2-yl)propanoic acid | C₇H₁₂O₃ | 144.17 g/mol | Reference compound |
2-methyl-3-(oxolan-2-yl)propanoic acid | C₈H₁₄O₃ | 158.19 g/mol | Additional methyl group at position 2 of the propanoic acid chain |
(3R)-3-Amino-3-(oxolan-2-yl)propanoic acid | C₇H₁₃NO₃ | 159.18 g/mol | Amino group at position 3 of the propanoic acid chain |
3-[(Oxolan-2-ylmethyl)amino]propanoic acid | C₈H₁₅NO₃ | Not specified in source | Amine linkage between oxolane and propanoic acid moieties |
These structural analogs demonstrate how subtle modifications to the basic scaffold can lead to compounds with potentially different chemical and biological properties.
Structure-Activity Relationships
The structural similarities between 3-(Oxolan-2-yl)propanoic acid and its analogs suggest potential comparable activities. For instance, the amino-substituted analog (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid is noted for its "potential role as a neurotransmitter or neuromodulator", which might indicate neurological relevance for the entire structural class.
The addition of a methyl group in 2-methyl-3-(oxolan-2-yl)propanoic acid likely affects the compound's lipophilicity and steric properties, potentially altering its biological activity profile and physicochemical characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume